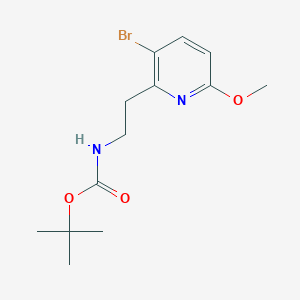![molecular formula C21H23N5OS B2964174 N-cyclohexyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 1004184-62-6](/img/structure/B2964174.png)
N-cyclohexyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclohexyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . It also appears to contain a pyridazine ring, which is a six-membered ring with four carbon atoms and two nitrogen atoms .Scientific Research Applications
Agricultural Chemical Research
The derivatives of pyrazolylpyridazine, the core structure of F2564-0130, have been studied for their potential in agricultural chemistry. They have shown a wide spectrum of biological activity, including the stimulation of plant growth . This suggests that F2564-0130 could be explored for use in developing new agricultural chemicals such as insecticides, fungicides, and herbicides.
Therapeutic Drug Development
Heterocyclic compounds like F2564-0130 are known for their therapeutic potential. They have been used to develop drugs with antibacterial, anti-inflammatory, antitumor, and antidiabetic properties . F2564-0130 could be a valuable synthon in the synthesis of new drugs targeting these areas.
Fluorescent Probes for Biomedical Research
Compounds with fluorescent properties are crucial in biomedical research for imaging and diagnostic purposes. F2564-0130 could be utilized in the design and synthesis of new fluorescent probes, which are essential tools in molecular biology and medical diagnostics .
Neurological Research
Pyrazoline derivatives, which are structurally related to F2564-0130, have been investigated for their neuroprotective properties . This indicates that F2564-0130 might be used in neurological research, potentially leading to the development of treatments for neurodegenerative diseases.
Antimicrobial and Antifungal Applications
The imidazole moiety, a component of the F2564-0130 structure, is known for its antimicrobial and antifungal activities. This makes F2564-0130 a candidate for the development of new antimicrobial and antifungal agents, which could be particularly useful in addressing antibiotic resistance issues .
Industrial Applications
While specific industrial uses of F2564-0130 are not detailed in the search results, its chemical structure suggests potential applications in the development of dyes, chemical reaction accelerators, and other industrial chemicals. The heterocyclic nature of F2564-0130 makes it a versatile compound for various chemical synthesis processes .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties that impact their bioavailability .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
properties
IUPAC Name |
N-cyclohexyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c27-20(23-17-5-2-1-3-6-17)15-28-21-12-11-19(24-25-21)16-7-9-18(10-8-16)26-14-4-13-22-26/h4,7-14,17H,1-3,5-6,15H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALCKYNWEDEJPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2964092.png)

![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2964096.png)
![3-{4-methyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2964097.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-({2-[(methylsulfamoyl)methyl]phenyl}methyl)propanamide](/img/structure/B2964098.png)
![5-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2964099.png)
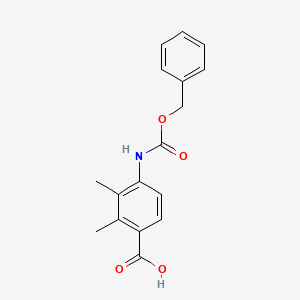
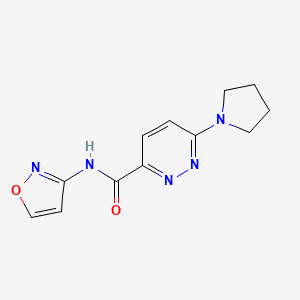
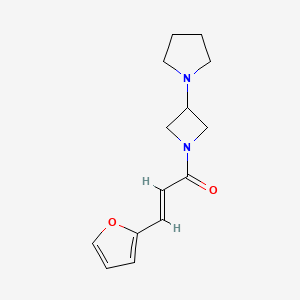
![4-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2964106.png)
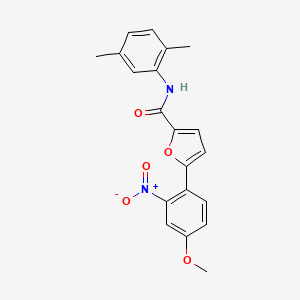
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2964109.png)
